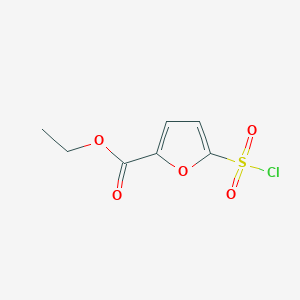
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate is a chemical compound with the molecular formula C7H7ClO5S and a molecular weight of 238.65 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and applications . The compound is known for its reactivity due to the presence of both chlorosulfonyl and ester functional groups.
準備方法
The synthesis of Ethyl 5-(chlorosulfonyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with chlorosulfonic acid, followed by esterification with ethanol . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the compound’s availability for various applications .
化学反応の分析
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Ethyl 5-(chlorosulfonyl)furan-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds . The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further participate in various chemical reactions .
類似化合物との比較
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate can be compared with similar compounds such as:
Ethyl 5-chloromethyl-2-furancarboxylate: This compound has a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Ethyl 5-(bromosulfonyl)furan-2-carboxylate:
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields .
特性
IUPAC Name |
ethyl 5-chlorosulfonylfuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVARSZSFYYPBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














